molecular formula C13H10O2 B7785143 (Z)-3-(Naphthalen-1-yl)acrylic acid

(Z)-3-(Naphthalen-1-yl)acrylic acid

Cat. No. B7785143
M. Wt: 198.22 g/mol
InChI Key: WPXMLUUYWNHQOR-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(Naphthalen-1-yl)acrylic acid is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(Naphthalen-1-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(Naphthalen-1-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Luminescent Coordination Polymers : This compound has been utilized in the formation of luminescent coordination polymers for the detection of nitro aromatics and Fe(III) ions from aqueous solutions. Such polymers exhibit high luminescence due to the presence of an electron-rich moiety in the ligand. They are also capable of adsorbing dyes like methylene blue and eosin-Y, influencing their emission profiles (Das & Biradha, 2018).

  • Metal-Organic Frameworks (MOFs) : The compound plays a role in the synthesis of new acrylamide coordination polymers with unique interpenetrating modes and structures. These materials are of interest due to their potential applications in areas like gas storage, separation, and catalysis (Huang et al., 2014).

  • Fluorosensor for Metal Ions : Research has shown that derivatives of this compound, such as (E)-3-(4-dimethylamino-naphthalen-1-yl)-acrylic acid, can be used as fluorosensors for various metal ions. This application is based on the photo-induced charge transfer emission properties of these compounds (Ghosh et al., 2009).

  • Synthesis of Novel Monomers : It's used in the synthesis of novel monomers like fluorinated naphthyl-acrylate based monomers. These monomers have applications in synthetic polymer chemistry due to their unique properties, such as high glass transition temperatures and stability (Erdoğan et al., 2021).

  • Photopolymerization Studies : The compound is also involved in the photopolymerization of reactive mesogens, which are molecules that combine properties of liquid crystals and polymers. This has implications in the development of materials with specific optical and electronic properties (Thiem et al., 2005).

  • C–H Bond Activation in Organic Synthesis : It has been used in Rhodium(III)-catalyzed oxidative coupling reactions, which are significant for selective C–H bond activation. This is important in the synthesis of complex organic molecules (Wang et al., 2012).

properties

IUPAC Name

(Z)-3-naphthalen-1-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXMLUUYWNHQOR-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(Naphthalen-1-yl)acrylic acid

CAS RN

13026-12-5
Record name 3-(1-naphthyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.